2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound that features a thiazole ring substituted with a 2-fluorophenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(2-bromophenyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(2-methylphenyl)-1,3-thiazol-2-yl]acetonitrile
Uniqueness
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.
Properties
CAS No. |
1016757-34-8 |
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Molecular Formula |
C11H7FN2S |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 |
InChI Key |
JRHONXLZYUYQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC#N)F |
Purity |
95 |
Origin of Product |
United States |
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